N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Description
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Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S3/c1-11-17-16(13-4-3-8-22-13)14(23-11)5-6-15(19)18(2)12-7-9-24(20,21)10-12/h3-4,8,12H,5-7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKZNVOQASCNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)N(C)C2CCS(=O)(=O)C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.
Mode of Action
This compound acts as an activator of GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Biochemical Analysis
Biochemical Properties
This compound interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells. The compound has been found to display nanomolar potency as a GIRK1/2 activator.
Cellular Effects
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can influence cell function by modulating cellular excitability. This can impact cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.5 g/mol. The structure incorporates multiple heteroatoms—sulfur and nitrogen—within its framework, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₃S₃ |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 1017663-16-9 |
Biological Activity
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit matrix metalloproteinases and BCL2 family proteins, which are crucial in cancer progression and metastasis . The presence of the thiazole moiety in our compound suggests potential activity against various cancer cell lines.
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial effects against a range of pathogens. The incorporation of sulfur and nitrogen within the thiazole ring enhances the compound's ability to interact with bacterial enzymes . Studies have shown that modifications in the thiazole structure can lead to increased antibacterial efficacy.
Neuropharmacological Effects
Compounds similar to this compound have been investigated for their effects on G protein-coupled receptors (GPCRs). These interactions are critical for modulating neuronal excitability and could lead to new treatments for neurological disorders.
Case Studies
- Thiazole Derivatives as Anticancer Agents
- Antimicrobial Activity Assessment
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Thiazole Ring : Reaction between appropriate thioketones and amines.
- Dioxidation Step : Introducing the dioxidotetrahydrothiophene moiety through oxidation reactions.
- Final Coupling Reaction : Combining the synthesized thiazole with the dioxidotetrahydrothiophene derivative under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
